Sodium 4-ethynylbenzoate

説明

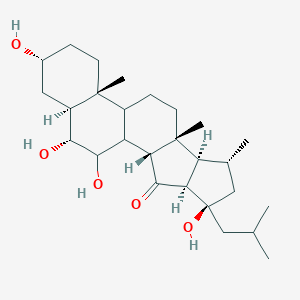

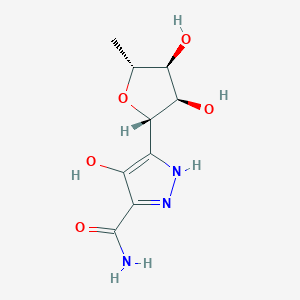

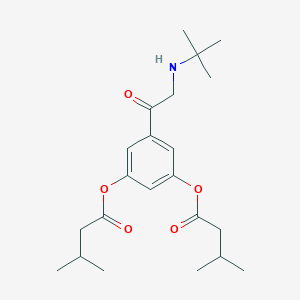

Sodium 4-ethynylbenzoate is a chemical compound with the empirical formula C9H5NaO2 and a molecular weight of 168.12 . It is also known by other names such as 4-ethynylbenzoic acid sodium salt .

Molecular Structure Analysis

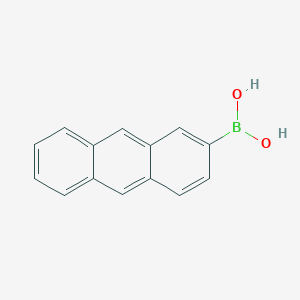

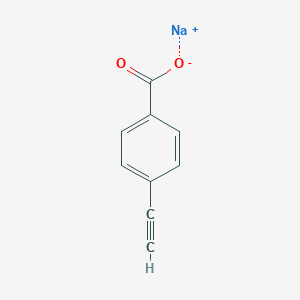

The molecular structure of Sodium 4-ethynylbenzoate can be represented by the SMILES string[Na+].[O-]C(=O)c1ccc(cc1)C#C . This indicates that the molecule consists of a sodium ion (Na+) and a 4-ethynylbenzoate ion, which is a benzoate ion with an ethynyl group attached to the 4th carbon of the benzene ring . Physical And Chemical Properties Analysis

Sodium 4-ethynylbenzoate is a solid at room temperature . It has a molecular weight of 168.13 g/mol .科学的研究の応用

Coordination-Driven Self-Assembly

Sodium 4-ethynylbenzoate is utilized in the self-assembly of discrete macrocyclic species. In a study, it was found that flexible, ambidentate pyridyl-carboxylate based donor ligands, which include variants of sodium ethynylbenzoate, self-assemble into discrete macrocycles rather than infinite networks when combined with platinum-containing acceptors. This process results in the formation of unique supramolecular structures (Chi et al., 2006).

Synthesis of Functional Poly(Phenylacetylenes)

In polymer chemistry, sodium 4-ethynylbenzoate plays a role in the synthesis of functional poly(phenylacetylenes). Research has demonstrated that different isomers of ethynylbenzoates can be polymerized using various catalysts to produce polymers with varying molecular weights and structures. These polymers have shown differing reactivities towards amines, and their UV-vis spectra exhibited significant shifts, indicating changes in the conjugated polymer backbone (Pauly & Théato, 2011); (Pauly & Théato, 2012).

Chiroptical Property Switching

Sodium 4-ethynylbenzoate is involved in the development of materials with chiroptical properties. For instance, a study explored the use of poly(4'-ethynylbenzo-15-crown-5) in a system exhibiting thermoresponsive chiral on-off switching properties. This demonstrated the potential for creating materials with tunable optical properties under varying temperature conditions (Sakai et al., 2006).

Fluorescent Labeling in Bacterial Cells

Sodium 4-ethynylbenzoate is used as a fluorogenic and chromogenic probe for bacterial strains. A study showed that 3-Ethynylbenzoate, a related compound, could fluorescently label bacterial cells with induced toluene-degrading enzymes, providing a method for direct physiological analysis of these cells (Clingenpeel et al., 2005).

Solar Cell Applications

In the field of solar energy, sodium 4-ethynylbenzoate-related compounds have been investigated for their use in dye-sensitized solar cells. Research on phenanthrocarbazole dyes with various electron-acceptors, including ethynylbenzoate derivatives, has shown the potential for high power conversion efficiencies and stability in solar cell applications (Yang et al., 2016).

Safety And Hazards

特性

IUPAC Name |

sodium;4-ethynylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h1,3-6H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBLAFDQGACQAR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635813 | |

| Record name | Sodium 4-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-ethynylbenzoate | |

CAS RN |

144693-65-2 | |

| Record name | Sodium 4-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[10-(Acryloyloxy)decyloxy]benzoic acid](/img/structure/B114792.png)

![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)